molecular formula C₁₁¹³CH₂₄O₁₂ B1146271 [1-13Cglc]lactose monohydrate CAS No. 287100-62-3

[1-13Cglc]lactose monohydrate

Cat. No. B1146271
M. Wt: 361.3
InChI Key:
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Description

Synthesis Analysis

The synthesis of lactose involves the enzyme lactose synthase, which is a complex of a catalytic component, beta1,4-galactosyltransferase, and a regulatory component, alpha-lactalbumin. Alpha-lactalbumin alters the specificity of the enzyme, enabling it to synthesize lactose from glucose and UDP-galactose (Ramakrishnan & Qasba, 2001).

Molecular Structure Analysis

The molecular structure of lactose has been extensively studied. For example, the crystal structure of β-lactose shows that all the hydrogen atoms are located, and it highlights differences in the lengths of ring C–O bonds in the galactose and glucose units, providing insights into its molecular geometry (Hirotsu & Shimada, 1974).

Chemical Reactions and Properties

Lactose undergoes various chemical reactions, such as reductive amination, which has been shown to produce N-alkyl-(1-deoxylactitol-1-yl)amines with unusual 13C-N.M.R. spectroscopic properties. This highlights the complex reactivity and interactions lactose can participate in, providing insights into its chemical properties (Hoagland, Pfeffer, & Valentine, 1979).

Physical Properties Analysis

The physical properties of lactose, including its crystalline structure, have been analyzed through various techniques, including Raman and FT-IR spectroscopies. Studies have shown how the vibrational signatures of crystalline lactose are affected by the presence of water, providing insights into its structure and behavior under different conditions (Fan, Xiang, & Zhao, 2020).

Chemical Properties Analysis

The enzymic synthesis and chemical modification of lactose have been explored to understand its chemical properties better. For instance, the enzymic method for determining [1-14C]lactose in biological fluids demonstrates the specific chemical properties that allow for its identification and quantification in complex mixtures (Davies, Bourke, & Costello, 1975).

Scientific Research Applications

Galactooligosaccharides (GOS) Production

Galactooligosaccharides (GOS) are synthesized from lactose via enzyme β-galactosidase in a transgalactosylation reaction. GOS, similar to human breast milk oligosaccharides, function as prebiotics beneficial for infants and adults alike. Research has expanded into using dairy by-products like whey and milk for direct GOS synthesis, aiming to develop GOS-enriched dairy products. This synthesis process is influenced by initial lactose concentration and other milk components, such as minerals and proteins, affecting enzyme activities (Fischer & Kleinschmidt, 2018).

Lactose and Galactose Metabolism

Lactose metabolism is crucial in lactic acid bacteria (LAB), which play a significant role in food fermentations, with their ability to metabolize lactose impacting starter culture selection. Genomic tools aid in screening for lactose metabolism functions, essential for the dairy industry. The review offers a comprehensive overview of lactose and galactose metabolism, providing insights into internalization, metabolization, and genetic underpinnings of these processes in LAB (Iskandar et al., 2019).

Lactose Utilization in Fermentation

Lactose serves as a significant carbon source for microbial fermentations in the biotechnological sector. Its role in inducing cellulolytic enzymes, facilitating the production of cellulases and recombinant proteins, highlights its industrial importance. The review summarizes current knowledge on lactose assimilation, regulation, and degradation pathways, emphasizing the biotechnological applications of lactose-using fungi (Seiboth et al., 2007).

Lactose's Technological Impact in Dairy Products

Lactose's presence significantly affects dairy product processing and stability. It can influence powder properties, leading to issues like stickiness during drying or caking during storage. Additionally, lactose participates in Maillard reactions, affecting the nutritional and sensory qualities of dairy ingredients. The review discusses lactose's influence on dairy ingredients' physicochemical properties, processing behavior, and storage stability (Huppertz & Gazi, 2016).

Carbohydrate Metabolism in Streptococcus thermophilus

Streptococcus thermophilus, widely used in dairy fermentations, exhibits unique carbohydrate metabolism compared to other lactic streptococci. Unlike Group N streptococci that utilize lactose via a phosphotransferase system, S. thermophilus employs a lactose permease for glucose metabolism, releasing galactose into the medium. This differential processing impacts dairy fermentation processes and product characteristics (Hutkins & Morris, 1987).

Future Directions

With the availability of equipment of industrial scale, it is anticipated that sonocrystallization of lactose in industrial scale may become reality in the near future . More research and development are needed to explore the full potential of [1-13Cglc]lactose monohydrate in various fields.

properties

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)(613C)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5+,6+,7-,8-,9-,10-,11?,12+;/m1./s1/i11+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVLPVUVIUVCRA-FKZVOWNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[13CH]([C@@H]([C@H]2O)O)O)CO)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-13Cglc]lactose monohydrate

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